(S)-2-(Tert-pentyl)-6-(pyrrolidin-2-yl)phenol
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Overview
Description
(S)-2-(Tert-pentyl)-6-(pyrrolidin-2-yl)phenol is a chiral organic compound that features a phenol group substituted with a tert-pentyl group and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Tert-pentyl)-6-(pyrrolidin-2-yl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenol, tert-pentyl bromide, and pyrrolidine.
Alkylation: The phenol is first alkylated with tert-pentyl bromide in the presence of a base such as potassium carbonate to form 2-(Tert-pentyl)phenol.
Substitution: The 2-(Tert-pentyl)phenol is then reacted with pyrrolidine under basic conditions to introduce the pyrrolidinyl group at the 6-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Tert-pentyl)-6-(pyrrolidin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of (S)-2-(Tert-pentyl)-6-(pyrrolidin-2-yl)phenol would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
®-2-(Tert-pentyl)-6-(pyrrolidin-2-yl)phenol: The enantiomer of the compound, which may have different biological activity.
2-(Tert-butyl)-6-(pyrrolidin-2-yl)phenol: A similar compound with a tert-butyl group instead of a tert-pentyl group.
2-(Tert-pentyl)-4-(pyrrolidin-2-yl)phenol: A regioisomer with the pyrrolidinyl group at the 4-position.
Uniqueness
(S)-2-(Tert-pentyl)-6-(pyrrolidin-2-yl)phenol is unique due to its specific substitution pattern and chirality, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H23NO |
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Molecular Weight |
233.35 g/mol |
IUPAC Name |
2-(2-methylbutan-2-yl)-6-[(2S)-pyrrolidin-2-yl]phenol |
InChI |
InChI=1S/C15H23NO/c1-4-15(2,3)12-8-5-7-11(14(12)17)13-9-6-10-16-13/h5,7-8,13,16-17H,4,6,9-10H2,1-3H3/t13-/m0/s1 |
InChI Key |
YZNQCMAGIRZLRU-ZDUSSCGKSA-N |
Isomeric SMILES |
CCC(C)(C)C1=CC=CC(=C1O)[C@@H]2CCCN2 |
Canonical SMILES |
CCC(C)(C)C1=CC=CC(=C1O)C2CCCN2 |
Origin of Product |
United States |
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